Ethyl 2-[(4-chloro-1,3-thiazol-2-yl)sulfanyl]acetate
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Overview
Description
Ethyl 2-[(4-chloro-1,3-thiazol-2-yl)sulfanyl]acetate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an ethyl ester group and a chloro-substituted thiazole ring, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(4-chloro-1,3-thiazol-2-yl)sulfanyl]acetate typically involves the reaction of 4-chloro-1,3-thiazole-2-thiol with ethyl bromoacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetone or ethanol. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4-chloro-1,3-thiazol-2-yl)sulfanyl]acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Formation of substituted thiazoles.
Oxidation: Formation of sulfoxides or sulfones.
Hydrolysis: Formation of 2-[(4-chloro-1,3-thiazol-2-yl)sulfanyl]acetic acid.
Scientific Research Applications
Ethyl 2-[(4-chloro-1,3-thiazol-2-yl)sulfanyl]acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of ethyl 2-[(4-chloro-1,3-thiazol-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The chloro group and the ester functionality can also influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness
Ethyl 2-[(4-chloro-1,3-thiazol-2-yl)sulfanyl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro group and the ethyl ester makes it a versatile intermediate for further chemical modifications .
Properties
Molecular Formula |
C7H8ClNO2S2 |
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Molecular Weight |
237.7 g/mol |
IUPAC Name |
ethyl 2-[(4-chloro-1,3-thiazol-2-yl)sulfanyl]acetate |
InChI |
InChI=1S/C7H8ClNO2S2/c1-2-11-6(10)4-13-7-9-5(8)3-12-7/h3H,2,4H2,1H3 |
InChI Key |
AMZMQEATAOQBDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NC(=CS1)Cl |
Origin of Product |
United States |
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